Danofloxacin mesylate
CAS No.: 119478-55-6
Cat. No.: VC21334734
Molecular Formula: C20H24FN3O6S
Molecular Weight: 453.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 119478-55-6 |
---|---|
Molecular Formula | C20H24FN3O6S |
Molecular Weight | 453.5 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
Standard InChI | InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 |
Standard InChI Key | APFDJSVKQNSTKF-FXMYHANSSA-N |
Isomeric SMILES | CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
SMILES | CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Canonical SMILES | CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Appearance | Off-White Solid |
Melting Point | >300°C (dec.) |
Chemical Identity and Structure
Chemical Nomenclature and Basic Information
Danofloxacin mesylate is chemically identified as (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinoline carboxylic acid methanesulphonate . It is known by several synonyms including Advocin® and CP-76,136-27, with a CAS number of 119478-55-6 . The compound represents the methanesulfonate salt of danofloxacin, a synthetic fluoroquinolone antimicrobial developed specifically for veterinary medicine .
Structural and Molecular Properties
Danofloxacin has a molecular formula of C19H20FN3O3, while its mesylate salt form (danofloxacin mesylate) has a formula of C19H20FN3O3-CH4O3S, sometimes expressed as C20H24FN3O6S . The molecular weights are 357.39 g/mol for danofloxacin and 453.49 g/mol for danofloxacin mesylate . The compound's structure features the characteristic fluoroquinolone core with specific substitutions that influence its pharmacokinetic and antimicrobial properties.
Physical and Chemical Properties
Danofloxacin mesylate appears as a white to off-white crystalline powder with defined melting points of 263°C for danofloxacin and 328°C for its mesylate salt form . Spectroscopic analysis indicates ultraviolet absorption maxima at 282 nm under acidic conditions and 278 nm under basic conditions . The pure compound demonstrates specific optical rotation characteristics, with the desired 1S, 4S enantiomer showing a value of +197° .
The solubility profile of danofloxacin varies significantly across different solvents, as detailed in Table 1.
Table 1: Solubility Profile of Danofloxacin in Various Solvents
Solvent | Solubility (g/L) |
---|---|
Water | 172-205 |
Acetic acid | 90-500 |
Acetone | <0.1 |
DMSO | 10-33 |
Ethanol | <0.1 |
Hexane | <0.1 |
Methanol | 1-10 |
Methylene chloride | <0.1 |
Tetrahydrofuran | <0.1 |
Trifluoroacetic acid | 90-500 |
Danofloxacin mesylate demonstrates remarkable stability under extreme pH conditions, showing no significant degradation after four weeks of storage at 50°C in either 1.0M HCl or 1.0M NaOH . This stability contributes to its pharmaceutical reliability and shelf-life longevity.
Mechanism of Action and Antimicrobial Activity
Molecular Targets
Danofloxacin mesylate functions through a mechanism common to fluoroquinolone antibiotics. It primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination. By interfering with the supercoiling of bacterial DNA that is essential for these cellular processes, danofloxacin disrupts bacterial cell division and ultimately causes cell death .
Antimicrobial Spectrum
As a fluoroquinolone, danofloxacin mesylate exhibits broad-spectrum antibacterial activity against various pathogens relevant to veterinary medicine . Recent research has demonstrated its effectiveness against Escherichia coli with an MIC50 (minimum inhibitory concentration required to inhibit the growth of 50% of organisms) of 0.5 μg/mL . This potency makes it particularly effective against respiratory pathogens in various animal species, including chickens, cattle, and pigs.
Pharmacokinetic Properties
Tissue Distribution Studies
Comprehensive studies in Gushi chickens have revealed that danofloxacin exhibits widespread distribution throughout the body, detectable in all collected tissue samples after administration . Among the various tissues examined, the liver consistently demonstrated the highest concentration of the drug, followed by the intestine . Notably, danofloxacin showed remarkable persistence in specific tissues, remaining detectable in skin with fat, liver, and lung even on the fifth day post-administration .
The elimination half-lives (t1/2λzs) of danofloxacin varied considerably across different tissues, as shown in Table 2.
Table 2: Elimination Half-Lives of Danofloxacin in Various Tissues of Gushi Chickens
Tissue/Sample | Elimination Half-Life (hours) |
---|---|
Skin + fat | 47.87 |
Lung | 30.61 |
Liver | 22.07 |
Plasma | 16.05 |
Muscle | 12.53 |
Intestine | 9.83 |
Kidney | 6.34 |
These varying elimination rates across different tissues suggest tissue-specific retention mechanisms that may contribute to the drug's efficacy in treating infections in particular anatomical locations .
Pharmacokinetic Parameters in Different Administration Routes
Research comparing intravenous (IV) and oral (PO) administration of danofloxacin in Gushi chickens has yielded valuable insights into its pharmacokinetic profile. Following IV administration, danofloxacin demonstrated extensive distribution and relatively slow elimination, with a volume of distribution (Vz) of 6590.63 ± 2900.10 mL/kg and clearance (Cl) of 446.86 ± 89.05 mL/h/kg .
After oral administration, the drug reached peak plasma concentrations of 0.53 ± 0.19 µg/mL at approximately 4 hours post-administration . The mean absorption time (MAT) was determined to be 3.15 ± 2.47 hours, while the bioavailability was calculated at 40.12 ± 15.83% . This relatively low bioavailability suggests significant first-pass metabolism or incomplete absorption from the gastrointestinal tract.
Table 3: Comparative Pharmacokinetic Parameters After IV and PO Administration in Gushi Chickens
Parameter | IV Administration | PO Administration |
---|---|---|
AUC0-∞ (h·µg/mL) | 11.76 ± 3.25 | 4.72 ± 1.82 |
MRT (h) | 7.05 ± 1.97 | 10.20 ± 2.47 |
Elimination half-life (h) | 10.17 ± 3.72 | 11.24 ± 3.90 |
Cmax (µg/mL) | - | 0.53 ± 0.19 |
Tmax (h) | - | 4 |
Bioavailability (%) | - | 40.12 ± 15.83 |
Membrane Transport Mechanisms
ATP-Dependent Efflux Transport
Significant research has been conducted to elucidate the mechanisms by which danofloxacin mesylate crosses biological membranes, particularly epithelial barriers. Studies using Caco-2 cell monolayers have demonstrated that danofloxacin mesylate is a substrate for ATP-dependent efflux transporters belonging to the ATP-Binding Cassette (ABC) superfamily .
Specific Transporter Involvement
Experimental evidence indicates that danofloxacin mesylate transport across Caco-2 cells is asymmetric, with secretion rates exceeding absorption rates . Specific investigations using transporter inhibitors have revealed that P-glycoprotein (P-gp) inhibitors (PSC833 and GF120918) and the Multidrug Resistance Protein 2 (MRP2) inhibitor MK571 partially decreased the secretion of danofloxacin mesylate while increasing its absorption rate .
The potential involvement of Breast Cancer Resistance Protein (BCRP) was also examined, with the BCRP inhibitor Ko143 showing an effect on secretion only at a concentration of 1 μM . Interestingly, when danofloxacin was applied together with ciprofloxacin (another fluoroquinolone), both secretion and absorption of danofloxacin decreased, suggesting possible competitive interactions between these compounds for transporter binding sites .
These findings provide crucial insights into the understanding of danofloxacin mesylate pharmacokinetics in both healthy and diseased individuals, offering a mechanistic basis for its distribution patterns and potential drug-drug interactions .
Therapeutic Applications and Dosage Regimens
Species-Specific Dosage Recommendations
Different administration routes and dosage regimens have been established for different target species:
For chickens:
-
The drug is administered dissolved in drinking water
-
For treatment of Escherichia coli respiratory disease and Chronic Complicated Respiratory Disease: 5 mg/kg body weight for 3 days
-
For treatment of mycoplasmosis in chicks less than 1 week of age: 50 mg/kg body weight for 3 days
For cattle and swine:
-
The drug is administered by intramuscular (IM) or subcutaneous injection for the treatment of respiratory disease
Advanced Formulations and Novel Delivery Systems
Microsphere Technology
Research efforts have focused on developing advanced formulations of danofloxacin mesylate to enhance its pharmacokinetic properties and therapeutic efficacy. One notable approach involves the development of danofloxacin mesylate gelatin microspheres (DFM-GMS) using an emulsion chemical crosslinking technique .
In vitro studies have demonstrated that the release of danofloxacin mesylate from these microspheres was significantly slower compared to the release from the raw material in the release medium, suggesting controlled-release properties .
Pharmacokinetic Advantages of Advanced Formulations
The pharmacokinetic characteristics of DFM-GMS were evaluated following intramuscular injection in pigs at a dosage of 2.5 mg/kg body weight and compared with conventional danofloxacin mesylate administration . The results revealed a dramatic extension of the elimination half-life (t1/2β) to 24.32 hours for DFM-GMS compared to just 6.61 hours for conventional danofloxacin mesylate (P < 0.01) .
These findings suggest that DFM-GMS could be applied as a long-acting and lung-targeting dosage form of danofloxacin mesylate for clinical applications, potentially reducing dosing frequency while maintaining therapeutic efficacy .
Analytical Methods and Method Validation
Detection and Quantification Methods
Various analytical methods have been developed and validated for the detection and quantification of danofloxacin mesylate in biological samples. These methods typically employ high-performance liquid chromatography (HPLC) with fluorimetric detection, allowing precise measurement of drug concentrations in plasma, tissues, and other biological matrices .
Method Validation Parameters
The analytical methods have been rigorously validated, with performance characteristics reported across different studies. The limits of detection (LOD) across various sample types ranged from 0.001 to 0.005 μg/g (μg/mL), while the limits of quantification (LOQ) were within the range of 0.005 to 0.01 μg/g (μg/mL) .
Recovery rates for different concentrations of danofloxacin in various samples demonstrated excellent extraction efficiency, ranging from 74.98 to 97.93% . Both the intraday and interday coefficients of variation were found to be below 7.38% and 5.94%, respectively, indicating good precision and reproducibility of the analytical methods .
Research Applications in Antimicrobial Science
Antimicrobial Resistance Studies
In the field of research, danofloxacin mesylate serves as a valuable tool for exploring the mechanisms of antimicrobial resistance and pharmacodynamics associated with fluoroquinolone treatment in animal pathogens . Such studies aim to elucidate how these drugs influence bacterial populations, with particular emphasis on bacterial kill rate kinetics and the evolution of resistance .
Pharmacodynamic Investigations
Research utilizing danofloxacin mesylate contributes to a deeper understanding of the dynamics of drug resistance, potentially aiding in the development of more effective strategies for managing bacterial diseases in animals while preventing the spread of resistant bacteria . These investigations carefully avoid direct human therapeutic contexts, focusing solely on veterinary and basic research applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume